(5-Chloropyridin-3-yl)methanesulfonyl chloride
Description
Properties
Molecular Formula |
C6H5Cl2NO2S |
|---|---|
Molecular Weight |
226.08 g/mol |
IUPAC Name |
(5-chloropyridin-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-6-1-5(2-9-3-6)4-12(8,10)11/h1-3H,4H2 |
InChI Key |
CCTYFXCNQSUXIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC=C1Cl)CS(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Chlorination of Pyridine Derivatives
A common approach involves chlorination of a pyridine sulfonic acid or sulfonate precursor, followed by conversion to the sulfonyl chloride:
- Step 1: Synthesis of 3-pyridinesulfonic acid derivative
- Step 2: Chlorination of the sulfonic acid to form the sulfonyl chloride
However, specific detailed procedures are scarce in literature, and most synthesis routes are adapted from general sulfonyl chloride preparation techniques.
Direct Chlorosulfonation
This method involves direct chlorosulfonation of 3-chloropyridine using chlorosulfonic acid:
3-Chloropyridine + Chlorosulfonic acid → this compound
This process is typically performed under controlled temperature conditions (0–50°C) to prevent overreaction or decomposition.
- High selectivity for sulfonyl chloride formation
- Suitable for scale-up
- Corrosive reagents involved
- Requires careful temperature control
Chlorination of Pyridine-3-sulfonic Acid
Alternatively, pyridine-3-sulfonic acid can be chlorinated with thionyl chloride or phosphorus oxychloride:
Pyridine-3-sulfonic acid + SOCl₂ → this compound + SO₂ + HCl
This method is well-documented for other sulfonic acids and is adaptable for pyridine derivatives.
Specific Synthesis Protocols
Based on available patents and research articles, a typical synthesis involves:
| Step | Reagents & Conditions | Description | Yield & Remarks |
|---|---|---|---|
| 1 | 3-Chloropyridine + Chlorosulfonic acid | Chlorosulfonation at 0–50°C | Formation of pyridine-3-sulfonic acid intermediate |
| 2 | Thionyl chloride or phosphorus oxychloride | Conversion to sulfonyl chloride | Usually performed at reflux with inert atmosphere |
| 3 | Purification via distillation or recrystallization | Isolation of this compound | Purity >98%, yields vary (typically 70–90%) |
Research Findings and Data Summary
| Method | Reagents | Temperature | Yield | Remarks |
|---|---|---|---|---|
| Chlorosulfonation | Chlorosulfonic acid | 0–50°C | Not specified | High selectivity, requires careful control |
| Chlorination of sulfonic acid | SOCl₂ or PCl₅ | Reflux | 70–90% | Efficient for scale-up |
| Direct chlorination | Phosphorus oxychloride | 25–50°C | Variable | Suitable for laboratory scale |
Chemical Reactions Analysis
Types of Reactions
(5-Chloropyridin-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed under mild conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Coupling Reactions: Products are often biaryl compounds or other complex organic molecules.
Scientific Research Applications
(5-Chloropyridin-3-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of various heterocyclic compounds.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of (5-Chloropyridin-3-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The methanesulfonyl chloride group is highly reactive, making it a useful reagent for introducing sulfonyl groups into organic molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Structural and Physical Properties
The table below compares key physical properties of (5-Chloropyridin-3-yl)methanesulfonyl chloride with analogous sulfonyl chlorides:
*Estimated values based on structural analogs. The chloropyridine group increases molecular weight compared to aliphatic sulfonyl chlorides. The electron-withdrawing Cl substituent likely enhances electrophilicity, accelerating reactions with nucleophiles compared to aromatic analogs like benzenesulfonyl chloride .
Environmental and Regulatory Considerations
- Methanesulfonyl chloride : Classified as acute and chronic aquatic toxicant (H402, H412) .
- Aromatic sulfonyl chlorides : Generally less environmentally persistent but still require controlled disposal .
- This compound : Likely to exhibit similar or greater environmental persistence due to the stable pyridine ring. Proper neutralization with NaOH is critical before disposal .
Biological Activity
(5-Chloropyridin-3-yl)methanesulfonyl chloride is a sulfonyl chloride derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound exhibits properties that may be harnessed in various therapeutic applications, particularly in the fields of oncology and virology. This article presents an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a methanesulfonyl chloride group. The presence of these functional groups contributes to its reactivity and biological activity.
The mechanism of action for this compound primarily involves its role as a reactive electrophile, which can form covalent bonds with nucleophilic sites in biological molecules. This property is particularly relevant in enzyme inhibition and the modulation of protein functions.
Antiviral Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antiviral activity, particularly against SARS-CoV-2. For instance, indole derivatives containing this moiety have been identified as potent inhibitors of the SARS-CoV-2 chymotrypsin-like protease (3CLpro), which is crucial for viral replication.
Table 1: Antiviral Activity Data
| Compound | IC50 (nM) | EC50 (μM) | Target |
|---|---|---|---|
| Indole derivative 1 | 190 | 15 | SARS-CoV 3CLpro |
| Indole derivative 2 | 320 | 43.7 | SARS-CoV-2 3CLpro |
These results indicate that modifications to the indole structure can enhance antiviral efficacy, suggesting a promising avenue for drug development targeting coronaviruses .
Antitumor Activity
The compound has also shown potential as an antitumor agent. Studies have reported that sulfonamide derivatives, including those related to this compound, inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Breast Cancer Inhibition
A study examined the effects of sulfonamide derivatives on breast cancer cells. The results indicated that certain compounds exhibited significant antiproliferative activity, enhancing the effectiveness of established chemotherapeutics like doxorubicin .
Table 2: Antitumor Activity Data
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Apoptosis induction |
| Compound B | MDA-MB-231 | 12 | Cell cycle arrest |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by structural modifications. Research has shown that variations in substituents on the pyridine ring or the sulfonamide group can lead to enhanced potency or selectivity for specific biological targets.
Table 3: SAR Insights
| Substituent Position | Modification | Effect on Activity |
|---|---|---|
| 5-position | Chlorine | Increased antiviral potency |
| 4-position | Fluorine | Enhanced selectivity |
Q & A
Q. What are the critical safety protocols for handling (5-Chloropyridin-3-yl)methanesulfonyl chloride in laboratory settings?
Methodological Answer:
- Engineering Controls : Use fume hoods or local exhaust ventilation to limit inhalation exposure .
- Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile), safety goggles, lab coats, and respiratory protection (e.g., organic vapor respirators compliant with JIS T 8152) .
- Spill Management : Absorb spills with inert materials (e.g., sand, vermiculite) and dispose of as hazardous waste. Avoid water to prevent hydrolysis .
- Emergency Response : For skin/eye contact, rinse immediately with water for ≥15 minutes. For inhalation, move to fresh air and seek medical attention .
Q. How should this compound be stored to maintain stability?
Methodological Answer:
- Storage Conditions : Store in airtight, corrosion-resistant containers (e.g., glass) at room temperature, protected from light and moisture .
- Incompatible Materials : Separate from strong oxidizers (e.g., peroxides, nitrates) to prevent hazardous reactions .
- Ventilation : Ensure storage areas are well-ventilated to prevent vapor accumulation .
Q. What are the validated synthetic routes for this compound?
Methodological Answer:
- Primary Route : React 5-chloropyridin-3-ylmethanol with methanesulfonyl chloride (MsCl) in anhydrous pyridine. Key steps include:
- Dropwise addition of MsCl under nitrogen to avoid moisture.
- Stirring at 0–5°C for 4 hours to minimize side reactions.
- Purification via vacuum distillation or recrystallization .
- Yield Optimization : Use stoichiometric pyridine (1:1 molar ratio) to neutralize HCl byproducts and improve reaction efficiency .
Advanced Research Questions
Q. How can researchers assess the hydrolytic stability of this compound in aqueous media?
Methodological Answer:
- Experimental Design :
- Prepare buffered solutions (pH 2–12) and add the compound at 25°C.
- Monitor hydrolysis via HPLC or NMR every 30 minutes for 24 hours.
- Calculate degradation kinetics using pseudo-first-order models.
- Key Findings :
Q. How can conflicting toxicity data for this compound be resolved in risk assessments?
Methodological Answer:
- Data Reconciliation :
- Acute Toxicity : LD50 (oral, rat) = 56 mg/kg; LC50 (inhalation, rat) = 230 mg/m³ . Discrepancies arise from purity variations (e.g., residual solvents).
- Chronic Toxicity : Limited data exist. Conduct subchronic studies (28-day exposure in rodents) to establish NOAEL/LOAEL .
- Mechanistic Insights : Toxicity primarily stems from the parent compound (slow hydrolysis), unlike related sulfonyl chlorides (e.g., thionyl chloride) where hydrolysis products dominate .
Q. What analytical methods are suitable for detecting reaction byproducts during synthesis?
Methodological Answer:
- Techniques :
- GC-MS : Identify volatile impurities (e.g., unreacted MsCl, pyridine).
- HPLC-UV/HRMS : Quantify non-volatile byproducts (e.g., sulfonic acid derivatives).
- Case Study : A 2020 study identified 3-chloropyridine sulfonate (5% yield) as a major byproduct under excessive heating (>50°C) .
Q. How does this compound interact with strong oxidizers, and what precautions are needed?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
